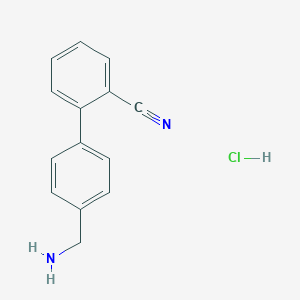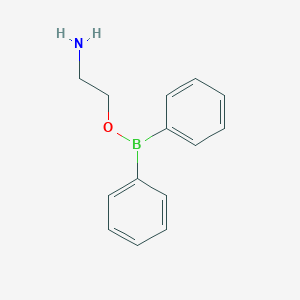
2-Aminoéthyl diphénylborinate
Vue d'ensemble
Description
L’aminoéthoxydiphénylborane, également connu sous le nom de 2-aminoéthoxydiphénylborane, est un composé organoboré avec la formule chimique C₁₄H₁₆BNO. C’est un solide blanc soluble dans des solvants organiques tels que l’éthanol et le méthanol. Ce composé est connu pour sa capacité à inhiber les récepteurs de l’inositol triphosphate (IP₃) et les canaux potentiels récepteurs transitoires (TRP), ce qui en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
Aminoethoxydiphenylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent to study the behavior of boron-containing compounds and their interactions with other molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
L’aminoéthoxydiphénylborane exerce ses effets principalement en inhibant les récepteurs IP₃ et les canaux TRP. Il agit comme un antagoniste au niveau des récepteurs IP₃, empêchant la libération d’ions calcium des réserves intracellulaires. De plus, il inhibe les canaux TRP, qui sont impliqués dans divers processus cellulaires, y compris l’afflux de calcium . Cette double inhibition perturbe les voies de signalisation du calcium, ce qui entraîne divers effets physiologiques.
Analyse Biochimique
Biochemical Properties
2-Aminoethyl diphenylborinate plays a significant role in biochemical reactions, particularly in the modulation of calcium signaling. It interacts with various enzymes, proteins, and other biomolecules. One of its primary targets is the inositol 1,4,5-trisphosphate receptor (IP3R), which is involved in the release of calcium from intracellular stores . 2-Aminoethyl diphenylborinate inhibits IP3R, thereby reducing calcium release. Additionally, it affects store-operated calcium entry (SOCE) channels and transient receptor potential (TRP) channels, including TRPV1, TRPV2, and TRPV3 . These interactions highlight the compound’s role in regulating calcium homeostasis and signaling.
Cellular Effects
2-Aminoethyl diphenylborinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for processes such as cell differentiation, proliferation, and apoptosis . In breast cancer cells, 2-Aminoethyl diphenylborinate has been shown to inhibit store-operated calcium entry, leading to reduced cell proliferation . Furthermore, it affects gene expression and cellular metabolism by altering calcium-dependent signaling cascades. These effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated calcium signaling.
Molecular Mechanism
The molecular mechanism of 2-Aminoethyl diphenylborinate involves its interaction with calcium channels and receptors. By binding to IP3R, it inhibits the release of calcium from the endoplasmic reticulum . Additionally, 2-Aminoethyl diphenylborinate modulates SOCE channels and TRP channels, affecting calcium influx into the cell . These interactions result in altered calcium signaling, which in turn influences various cellular processes. The compound’s ability to inhibit or activate specific channels and receptors makes it a versatile tool for studying calcium-dependent mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl diphenylborinate can change over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over time, degradation products may form, potentially altering its efficacy and specificity. Long-term studies have shown that 2-Aminoethyl diphenylborinate can have sustained effects on cellular function, particularly in the context of calcium signaling . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s activity.
Dosage Effects in Animal Models
The effects of 2-Aminoethyl diphenylborinate vary with different dosages in animal models. At low doses, the compound can modulate calcium signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes without causing harm. These findings emphasize the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Aminoethyl diphenylborinate is involved in various metabolic pathways, primarily related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis, such as the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) and stromal interaction molecule (STIM) . By modulating these pathways, the compound affects metabolic flux and metabolite levels, influencing cellular energy balance and signaling dynamics. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Aminoethyl diphenylborinate is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as membrane permeability and binding affinity. These transport and distribution dynamics are essential for understanding how 2-Aminoethyl diphenylborinate exerts its effects in different cellular contexts.
Subcellular Localization
The subcellular localization of 2-Aminoethyl diphenylborinate plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with IP3R and modulates calcium release . Additionally, it can be found in other cellular compartments, such as the plasma membrane and cytoplasm, where it affects calcium influx and signaling . The specific targeting signals and post-translational modifications that direct 2-Aminoethyl diphenylborinate to these compartments are important for its precise regulation of cellular processes.
Méthodes De Préparation
L’aminoéthoxydiphénylborane peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l’acide diphénylborinique avec le 2-aminoéthanol. La réaction se produit généralement dans des conditions douces et donne le produit souhaité avec une grande pureté . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement élevé et une rentabilité.
Analyse Des Réactions Chimiques
L’aminoéthoxydiphénylborane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés d’acide boronique.
Réduction : Les réactions de réduction peuvent convertir l’aminoéthoxydiphénylborane en différents dérivés de borane.
Substitution : Il peut participer à des réactions de substitution où les groupes amino ou éthoxy sont remplacés par d’autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’aminoéthoxydiphénylborane a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif pour étudier le comportement des composés contenant du bore et leurs interactions avec d’autres molécules.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Comparaison Avec Des Composés Similaires
L’aminoéthoxydiphénylborane est unique en raison de sa double inhibition des récepteurs IP₃ et des canaux TRP. Des composés similaires comprennent :
Acide diphénylborinique : Partage des similitudes structurelles mais manque du groupe aminoéthoxy, ce qui entraîne des activités biologiques différentes.
Diphénylborinate de 2-aminoéthyle : Un autre composé contenant du bore avec des effets inhibiteurs similaires sur les canaux calciques.
Ces composés diffèrent dans leurs interactions spécifiques avec les cibles moléculaires et leurs effets biologiques globaux, soulignant le caractère unique de l’aminoéthoxydiphénylborane dans la recherche scientifique.
Propriétés
IUPAC Name |
2-diphenylboranyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVCIGGICSWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040389 | |
| Record name | 2-Aminoethoxydiphenyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
| Record name | Diphenylborinic acid 2-aminoethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
524-95-8 | |
| Record name | 2-Aminoethoxydiphenyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethoxydiphenylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl diphenylborinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethoxydiphenyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)(diphenyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOETHOXYDIPHENYLBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


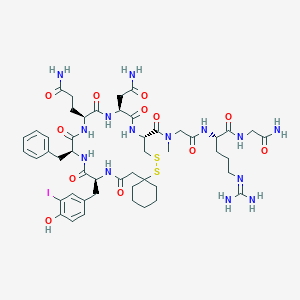

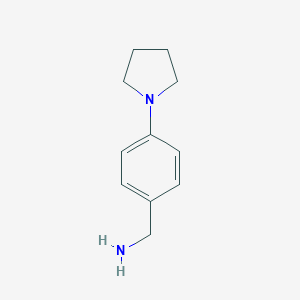



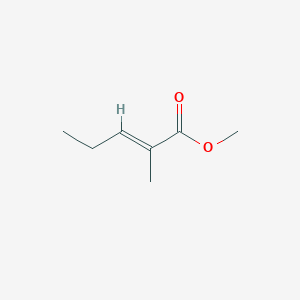


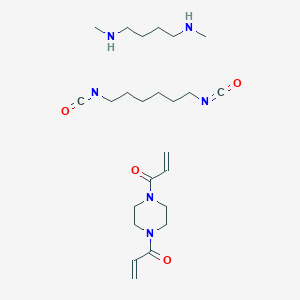
![(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B55328.png)
![4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B55331.png)
